1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-({8-methyl-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one
Description
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c1-16-7-8-18-17(13-16)22-23(27-18)24(26-15-25-22)32-14-21(30)29-11-9-28(10-12-29)19-5-3-4-6-20(19)31-2/h3-8,13,15,27H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDJYSLWJFMULO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)N4CCN(CC4)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-({8-methyl-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one involves multiple steps, typically starting with the preparation of the piperazine derivative. The methoxyphenyl group is introduced through a substitution reaction, followed by the formation of the pyrimidoindole moiety. The final step involves the coupling of these intermediates under specific reaction conditions to yield the target compound. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-({8-methyl-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-({8-methyl-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.
Industry: The compound may be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-({8-methyl-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its dual heterocyclic system (piperazine-pyrimidoindole) and sulfanyl linker . Below is a comparative analysis with structurally related analogs from the literature:
Key Observations:
Piperazine Modifications: The 2-methoxyphenyl group in the target compound distinguishes it from analogs with 4-chlorophenylsulfonyl () or 4-methylpiperazine () substituents. Unlike MK45 (), which uses a thiophene-butyl chain, the target compound’s pyrimidoindole-sulfanyl system may improve steric complementarity for receptor binding .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods in (sulfonylation) and (cross-coupling), though direct evidence is absent. For example:
- Sulfanyl group introduction : Analogous to sulfonylation in , where sulfonyl chlorides react with piperazine derivatives under reflux .
- Heterocyclic coupling: Similar to Pd-catalyzed reactions in , which link aminophenylpiperazines to pyrimidine cores .
Compared to triazole-sulfanyl analogs (), the target compound’s indole system may reduce off-target effects due to increased rigidity .
Biological Activity
The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-({8-methyl-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)ethan-1-one (CAS Number: 1115880-25-5) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to detail its biological activity, mechanisms of action, and therapeutic implications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 447.6 g/mol. The structure features a piperazine ring linked to a methoxyphenyl group and a pyrimidoindole moiety, which are critical for its biological activity.
The biological activity of this compound primarily stems from its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and cell signaling pathways. The piperazine moiety is known for its role in modulating serotonin and dopamine receptors, which are crucial in treating psychiatric disorders.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
1. Antidepressant Effects
Studies suggest that derivatives of piperazine compounds can have antidepressant properties. The interaction with serotonin receptors may enhance mood regulation and alleviate symptoms of depression.
2. Anticancer Activity
Preliminary studies have indicated that the compound may possess anticancer properties. Its structural similarity to known anticancer agents suggests potential efficacy against various cancer cell lines.
3. Antimicrobial Properties
The compound has shown promising results in inhibiting bacterial growth, particularly against strains such as Salmonella. Its mechanism involves disrupting biofilm formation, which is crucial for bacterial virulence and resistance.
Case Studies
A series of experiments were conducted to evaluate the biological activity of the compound:
- In Vitro Antimicrobial Screening : A library of compounds was screened for biofilm inhibition against Salmonella spp., identifying several hits that included derivatives similar to the target compound. The most promising candidates showed significant inhibition without affecting planktonic growth, reducing the risk of resistance development .
- Antidepressant Activity Evaluation : In behavioral models, compounds with similar piperazine structures demonstrated reduced depressive-like behaviors in rodents, suggesting potential efficacy for mood disorders .
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antidepressant | Serotonin receptor modulation | |
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Biofilm disruption |
Synthesis and Chemical Reactions
The synthesis of this compound involves multiple steps starting with the preparation of piperazine derivatives, followed by the introduction of the methoxyphenyl group and the formation of the pyrimidoindole moiety. The final coupling step is crucial for achieving the desired biological activity.
Q & A
Q. What synthetic methodologies are employed to synthesize this compound, and how is its purity validated?
The compound is typically synthesized via multi-step organic reactions, including nucleophilic substitution and coupling reactions. For example, the pyrimidoindole core is functionalized with a sulfanyl group, followed by coupling with the 4-(2-methoxyphenyl)piperazine moiety. Purity is validated using high-performance liquid chromatography (HPLC) with UV detection (≥95% purity) and structural confirmation via nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) .
Q. What in vitro assays are used to evaluate its receptor binding affinity and selectivity?
Radioligand displacement assays using rat cortical membranes or transfected cell lines expressing target receptors (e.g., 5-HT1A, α1-adrenoceptors) are standard. For α1-adrenoceptors, [³H]prazosin is a common radioligand, with competitive binding experiments determining Ki values (e.g., Ki = 0.21 nM for α1-adrenoceptors in one study) . Selectivity is assessed against off-target receptors (e.g., α2, β2, 5-HT1A) using analogous assays.
Q. How is the compound’s stability under experimental conditions optimized?
Stability in aqueous buffers (e.g., PBS, pH 7.4) is tested via HPLC over 24–72 hours. For light-sensitive groups (e.g., methoxyphenyl), experiments are conducted under amber light. Lyophilization is recommended for long-term storage, with stability confirmed by comparing pre- and post-storage NMR spectra .
Advanced Research Questions
Q. What structural modifications improve metabolic stability without compromising receptor affinity?
Cyclization of labile bonds (e.g., amide-to-isoindolone in ) reduces metabolic degradation. For instance, cyclized analogues showed slower metabolism in human liver microsomes while retaining sub-nanomolar 5-HT1A affinity (Ki = 0.05–0.65 nM). Substituent electronegativity (e.g., halogenation) also enhances microsomal stability .
Q. How do electronic and steric effects of the pyrimidoindole sulfanyl group influence α1-adrenoceptor potency?
The sulfanyl group’s electron-withdrawing properties enhance hydrogen bonding with receptor residues, as shown by docking studies. Steric bulk at the 8-methyl position improves α1 selectivity (>10,000-fold over α2) by restricting off-target binding . Quantitative structure-activity relationship (QSAR) models further correlate substituent lipophilicity (π) with binding energy (R² > 0.85) .
Q. Why does this compound exhibit low brain uptake in rodent biodistribution studies despite high in vitro affinity?
Rapid peripheral metabolism (e.g., amide hydrolysis) and efflux by blood-brain barrier transporters (e.g., P-glycoprotein) limit brain penetration. In rats, iodinated analogues showed <0.5% ID/g brain uptake at 60 minutes post-injection, with no hippocampal specificity . Strategies to mitigate this include prodrug design or co-administration with efflux inhibitors.
Q. What computational tools are used to predict its pharmacokinetic and toxicity profiles?
Molecular dynamics simulations (e.g., GROMACS) model receptor-ligand interactions, while SwissADME predicts bioavailability (e.g., ≥80% intestinal absorption). Toxicity is screened using Derek Nexus for structural alerts (e.g., mutagenic piperazine metabolites) .
Data Contradictions and Resolution
Q. How are discrepancies in receptor affinity data across studies resolved?
Variations in assay conditions (e.g., membrane preparation methods, radioligand concentrations) can cause Ki value discrepancies. Normalization to reference compounds (e.g., p-MPPI for 5-HT1A) and meta-analysis using standardized protocols (e.g., IUPHAR guidelines) reconcile differences .
Q. Why do some analogues show high in vitro potency but poor in vivo efficacy?
Poor solubility (logP > 5) and plasma protein binding (>95%) reduce free drug availability. Pharmacokinetic studies in rodents using LC-MS/MS quantification reveal low systemic exposure (<10 ng/mL at 1 mg/kg IV), necessitating formulation optimization (e.g., nanosuspensions) .
Methodological Best Practices
Q. What protocols ensure reproducibility in radioligand binding assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
